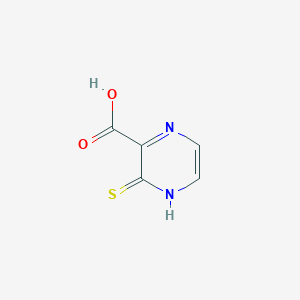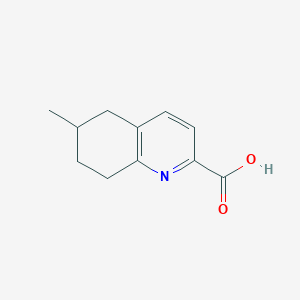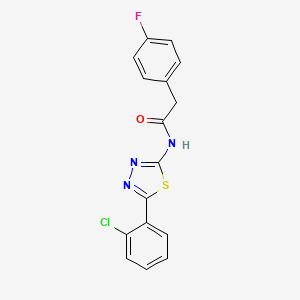
2,2,5-Trimethylpiperazine
Overview
Description
“2,2,5-Trimethylpiperazine” is a chemical compound with the molecular formula C7H16N2 . The average mass of this compound is 128.215 Da and the monoisotopic mass is 128.131348 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “2,2,5-Trimethylpiperazine”, has been a topic of interest in recent years . Various methods have been developed, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of “2,2,5-Trimethylpiperazine” is based on the piperazine core, which is a six-membered ring containing two nitrogen atoms . The specific trimethylpiperazine variant has three methyl groups attached to the piperazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2,5-Trimethylpiperazine” include its molecular formula (C7H16N2), average mass (128.215 Da), and monoisotopic mass (128.131348 Da) .Scientific Research Applications
Antimicrobial Activity
2,2,5-Trimethylpiperazine derivatives have shown potential in antimicrobial applications. A study by Másson et al. (2008) explored methylpiperazine, mono-quaternary dimethylpiperazine, and di-quaternary trimethylpiperazine derivatives of chitosan for antibacterial activity. The di-quaternary trimethylpiperazine moiety, in particular, contributed significantly to antibacterial activity (Másson et al., 2008).
Environmental Applications
Khan et al. (2013) investigated the degradation of atrazine, a persistent herbicide, using advanced oxidation technologies. This study's relevance to 2,2,5-Trimethylpiperazine lies in its focus on addressing environmental contamination issues, which are also applicable to the degradation processes of various piperazine derivatives (Khan et al., 2013).
Pharmacological Research
Research on arylpiperazine derivatives, closely related to 2,2,5-Trimethylpiperazine, has been prolific in pharmacology. Pytka et al. (2015) studied phenylpiperazine derivatives, examining their antidepressant and anxiolytic-like effects in animal models. These findings contribute to understanding the broader implications of piperazine derivatives in neuroscience and pharmacology (Pytka et al., 2015).
Novel Synthesis Applications
The synthesis of new chemical compounds using 2,2,5-Trimethylpiperazine derivatives has been a focus of several studies. For instance, Liu et al. (2003) designed and synthesized novel liqustrazine derivatives with protective effects on injured vascular endothelial cells, indicating potential medical applications (Liu et al., 2003).
Water Treatment Technologies
The role of piperazine derivatives in water treatment and desalination is highlighted in the research by Vyas & Ray (2015). They developed nanofiltration membranes using piperazine for efficient separation and desalting of amino acids, demonstrating the utility of piperazine derivatives in environmental engineering (Vyas & Ray, 2015).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that many piperazine derivatives interact with gaba receptors It’s possible that 2,2,5-Trimethylpiperazine may also interact with these receptors or other targets, leading to changes in cellular function
Action Environment
The action, efficacy, and stability of 2,2,5-Trimethylpiperazine could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, its solubility and stability could be affected by the pH and temperature of its environment . Additionally, its interaction with other molecules could influence its efficacy.
properties
IUPAC Name |
2,2,5-trimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-4-9-7(2,3)5-8-6/h6,8-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUBBXYEMNDWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5-Trimethylpiperazine | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5,5-Trimethyl-2-vinyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2380585.png)

![N-(4-ethylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2380587.png)




![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2380597.png)




![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2380606.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-{[4-(trifluoromethoxy)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2380607.png)